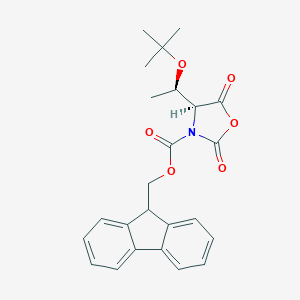

Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride

Description

Fmoc-O-tert-butyl-L-threonine N-carboxyanhydride (Fmoc-Thr(tBu)-NCA) is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₄H₂₅NO₆, with a molecular weight of 423.46 g/mol and CAS number 125814-28-0 . The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amine protection and a tert-butyl (tBu) ether protecting the threonine side chain hydroxyl group. Its N-carboxyanhydride (NCA) structure enables efficient ring-opening polymerization, making it valuable for synthesizing polypeptides with controlled stereochemistry .

Key properties include:

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl (4S)-4-[(1R)-1-[(2-methylpropan-2-yl)oxy]ethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO6/c1-14(31-24(2,3)4)20-21(26)30-23(28)25(20)22(27)29-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3/t14-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXYJUMOCYVDPN-VLIAUNLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601106669 | |

| Record name | 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601106669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125814-28-0 | |

| Record name | 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125814-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601106669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methyl Ester Formation

L-threonine reacts with thionyl chloride (SOCl₂) in methanol to form L-threonine methyl ester hydrochloride. This step achieves near-quantitative yields under reflux conditions (60–70°C, 4–6 hours).

Benzyloxycarbonyl (Z) Protection

The methyl ester undergoes Z-protection using benzyl chloroformate (Cbz-Cl) in the presence of sodium hydroxide (NaOH) at 0–5°C. The product, Z-Thr-OMe, is isolated in 85–90% yield after extraction with ethyl acetate.

tert-Butyl Ether Formation

Z-Thr-OMe reacts with isobutene in dichloromethane (CH₂Cl₂) and concentrated sulfuric acid (H₂SO₄) to introduce the tert-butyl (tBu) protecting group. Alkaline workup with sodium bicarbonate (NaHCO₃) yields Z-Thr(tBu)-OMe (78–82% yield).

Saponification and Reduction

Z-Thr(tBu)-OMe is saponified with NaOH in acetone/water to Z-Thr(tBu)-OH (92% yield). Subsequent reduction with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C produces Z-Thr(tBu)-ol (85% yield).

Hydrogenolysis and Fmoc Protection

Catalytic hydrogenation (5% Pd/C, methanol) removes the Z-group, yielding H-Thr(tBu)-ol. Reaction with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in acetone/water with sodium carbonate (Na₂CO₃) affords Fmoc-Thr(tBu)-OH (86% yield).

N-Carboxyanhydride Formation

The final step converts Fmoc-Thr(tBu)-OH to the NCA using triphosgene (BTC) in anhydrous tetrahydrofuran (THF) under nitrogen. Typical conditions involve stirring at -10°C for 2 hours, followed by quenching with ice water and purification via recrystallization (75–80% yield).

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | SOCl₂, MeOH | 95 | >98% |

| 2 | Cbz-Cl, NaOH | 88 | 97% |

| 3 | Isobutene, H₂SO₄ | 80 | 96% |

| 4 | NaOH, NaBH₄ | 85 | 99% |

| 5 | Fmoc-OSu, Na₂CO₃ | 86 | 99.85% |

| 6 | Triphosgene, THF | 78 | >99% |

Direct Synthesis from Fmoc-Thr(tBu)-OH

Commercially available Fmoc-Thr(tBu)-OH (CAS 71989-35-0) serves as a starting material for streamlined NCA preparation. This method bypasses intermediate protections, focusing on anhydride formation:

Activation with Triphosgene

Fmoc-Thr(tBu)-OH (1 equiv) is dissolved in anhydrous THF under nitrogen. Triphosgene (0.33 equiv) is added at -15°C, and the mixture is stirred for 3 hours. The reaction is monitored by FT-IR for carbonyl stretching (1,820 cm⁻¹, indicative of NCA formation). Workup involves filtration and precipitation in hexane (yield: 82–85%).

Alternative Phosgene Equivalents

Diphenyl carbonate (DPC) or ethyl chloroformate may substitute triphosgene but require longer reaction times (12–24 hours) and higher temperatures (25°C), resulting in lower yields (65–70%).

Solid-Phase Assisted Synthesis

A novel protocol adapted from PMC studies employs 2-chlorotrityl chloride (2-CTC) resin to temporarily protect the carboxylic acid group during NCA synthesis:

Resin Loading

Fmoc-Thr(tBu)-OH is loaded onto 2-CTC resin in dichloromethane (DCM) with diisopropylethylamine (DIPEA). The resin-bound intermediate is washed and dried.

On-Resin Cyclization

The resin is treated with triphosgene in DCM at 0°C for 4 hours. Cleavage from the resin using hexafluoroisopropanol (HFIP) yields the NCA with 88% purity and 70% isolated yield.

Comparative Analysis of Methods

| Parameter | Traditional Method | Direct Synthesis | Solid-Phase Method |

|---|---|---|---|

| Starting Material | L-Threonine | Fmoc-Thr(tBu)-OH | Fmoc-Thr(tBu)-OH |

| Steps | 7 | 2 | 3 |

| Overall Yield (%) | 45–50 | 78–85 | 65–70 |

| Purity (%) | >99 | >99 | 88 |

| Scalability | Industrial | Lab-scale | Lab-scale |

| Cost Efficiency | Moderate | High | Low |

Research Findings and Optimization

Temperature Sensitivity

The NaBH₄ reduction step in the traditional method requires strict temperature control (<0°C) to prevent Fmoc group decomposition. Elevated temperatures (≥5°C) reduce yields by 30–40%.

Chemical Reactions Analysis

Types of Reactions: Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Fmoc group is removed.

Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Deprotection Reagents: Piperidine is commonly used to remove the Fmoc group.

Hydrolysis Conditions: Acidic or basic conditions are used for hydrolysis reactions.

Major Products Formed:

Fmoc Removal: The removal of the Fmoc group yields the free amine form of the compound.

Hydrolysis: Hydrolysis reactions yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

Applications

In pharmaceutical research, Fmoc-Thr(tBu)-NCA plays a crucial role in developing peptide-based therapeutics. It aids in synthesizing drugs that target specific diseases by allowing precise control over peptide structure and function.

| Drug Development Aspect | Details |

|---|---|

| Targeted therapeutics | Used in creating drugs that can specifically interact with biological targets. |

| Enhanced efficacy | Improves drug stability and bioavailability through optimized peptide design. |

Protein Engineering

The compound is instrumental in modifying proteins to enhance their stability and functionality. It is utilized in designing proteins with desired properties for various applications in biotechnology and medicine.

| Protein Engineering Use | Impact |

|---|---|

| Stability enhancement | Increases resistance to degradation and improves shelf-life. |

| Functional modification | Allows for the introduction of new functionalities to proteins, expanding their application scope. |

Bioconjugation

Fmoc-Thr(tBu)-NCA facilitates bioconjugation processes, which are essential for attaching peptides to other biomolecules, such as drugs or imaging agents. This application is critical for developing targeted drug delivery systems.

| Bioconjugation Benefits | Explanation |

|---|---|

| Targeted delivery systems | Enhances the precision of therapeutic interventions by directing drugs to specific sites in the body. |

| Diagnostic tools | Improves imaging techniques by linking peptides to contrast agents or markers. |

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the successful coupling of Fmoc-Thr(tBu)-NCA with various amino acids using optimized reaction conditions, resulting in high yields and minimal epimerization (less than 1%) . This highlights its effectiveness in synthesizing complex peptides.

Case Study 2: Drug Development Application

Research involving Fmoc-Thr(tBu)-NCA showed its utility in designing a novel peptide therapeutic aimed at cancer treatment, which exhibited enhanced targeting capabilities and reduced side effects compared to conventional therapies .

Mechanism of Action

The mechanism of action of Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and subsequent reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Fmoc-O-tert-butyl-L-threonine

- Molecular Formula: C₂₃H₂₇NO₅

- Molecular Weight : 397.46 g/mol

- CAS : 71989-35-0

- Protection : Fmoc (α-amine), tert-butyl (side chain)

- Melting Point : 131–134°C

- Role: Non-activated carboxylic acid precursor; requires coupling agents (e.g., EDC·HCl) for peptide bond formation .

- Key Difference : Lacks the reactive NCA ring, necessitating additional activation steps during synthesis.

(b) Fmoc-O-benzyl-L-threonine

- Molecular Formula: C₂₆H₂₅NO₅

- Molecular Weight : 431.47 g/mol

- CAS : 117872-75-0

- Protection : Benzyl (side chain) instead of tert-butyl .

- Comparison: Stability: Benzyl groups are cleaved via hydrogenolysis, whereas tert-butyl requires strong acids (e.g., TFA). Solubility: Benzyl-protected derivatives may exhibit lower solubility in polar solvents due to aromaticity.

(c) Fmoc-Thr(Trt)-OH

- Molecular Formula: C₃₈H₃₃NO₅

- Molecular Weight : 583.68 g/mol

- CAS : 133180-01-5

- Protection : Trityl (Trt) group on the side chain .

- Comparison :

- Bulkiness : Trityl’s large size sterically hinders peptide chain assembly but offers enhanced stability during Fmoc cleavage.

- Applications : Preferred for synthesizing peptides requiring selective deprotection.

Enantiomeric and Stereoisomeric Variants

(a) Fmoc-D-Thr(tBu)-OH

- Molecular Formula: C₂₃H₂₇NO₅

- Molecular Weight : 397.46 g/mol

- CAS : 138797-71-4

- Comparison :

N-Carboxyanhydride (NCA) Derivatives

(a) Fmoc-Thr(tBu)-NCA vs. Non-NCA Derivatives

Other Fmoc-Protected Amino Acid Derivatives

(a) Fmoc-S-tert-butoxycarbonylmethyl-L-cysteine

- Molecular Formula: C₂₄H₂₇NO₆S

- CAS : 269730-62-3 .

- Comparison :

- Side Chain : tert-butoxycarbonylmethyl protects cysteine’s thiol group.

- Applications : Useful in disulfide bond formation strategies.

(b) Fmoc-O-trityl-L-threonine

Biological Activity

Fmoc-O-tert.butyl-L-threonine N-carboxyanhydride (Fmoc-Thr(tBu)-NCA) is a significant compound in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This article delves into its biological activity, synthesis methods, and applications, supported by data tables and relevant research findings.

Overview of Fmoc-O-tert.butyl-L-threonine N-carboxyanhydride

Fmoc-Thr(tBu)-NCA is a protected amino acid derivative used primarily as a building block in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a tert-butyl group on the hydroxyl group of L-threonine. This configuration allows for selective reactions during peptide assembly, minimizing side reactions that can occur with unprotected amino acids.

Synthesis Methods

The synthesis of Fmoc-Thr(tBu)-NCA typically involves several key steps:

-

Protection of Functional Groups :

- The hydroxyl group of L-threonine is protected using a tert-butyl group.

- The amino group is protected with an Fmoc group.

-

Formation of N-Carboxyanhydride (NCA) :

- The final step involves cyclization to form the N-carboxyanhydride ring, which is crucial for its reactivity in peptide synthesis.

The synthetic route can be summarized as follows:

| Step | Reaction | Yield |

|---|---|---|

| 1 | Protection of hydroxyl group | High |

| 2 | Protection of amino group | High |

| 3 | Cyclization to form NCA | Moderate to High |

The biological activity of Fmoc-Thr(tBu)-NCA arises from its role as a precursor in synthesizing biologically active peptides. The mechanism involves:

- Peptide Bond Formation : The NCA form allows for efficient coupling with other amino acids during SPPS, facilitating the formation of complex peptide structures.

- Selective Deprotection : The Fmoc and tert-butyl groups can be selectively removed under mild conditions, allowing for controlled synthesis of peptides with threonine residues.

Applications in Research and Medicine

Fmoc-Thr(tBu)-NCA has been utilized in various studies focusing on peptide synthesis for therapeutic applications:

- Peptide Probes and Inhibitors : It serves as a building block for synthesizing peptides that act as inhibitors in biochemical assays. For instance, peptides derived from Fmoc-Thr(tBu)-NCA have shown potential as inhibitors in enzymatic reactions related to cancer and other diseases .

- Therapeutic Peptides : Its application extends to the development of therapeutic peptides that can modulate biological pathways, making it valuable in drug discovery .

Case Studies

- Inhibition Studies :

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

To understand the uniqueness of Fmoc-Thr(tBu)-NCA, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Fmoc-O-tert.butyl-L-serine N-carboxyanhydride | Similar protection groups | Used in similar applications but less effective against certain enzymes |

| Fmoc-O-tert.butyl-L-allo-threonine N-carboxyanhydride | Variants in stereochemistry | Exhibits different binding affinities and biological activities |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-O-tert.butyl-L-threonine N-carboxyanhydride (NCA), and how can purity be ensured?

- Answer: The synthesis involves converting Fmoc-O-tert-butyl-L-threonine (CAS 71989-35-0) into its NCA derivative via phosgenation or triphosgene-mediated cyclization. Key steps include:

- Deprotection and activation: Use anhydrous conditions to prevent hydrolysis.

- Purification: Employ column chromatography or recrystallization with solvents like THF/hexane.

- Purity validation: Analytical HPLC (≥99% purity) and specific rotation measurements (e.g., [α]²⁴_D = -7.0° to -5.0° in DMF) are critical .

- Storage: Store at +4°C in moisture-free environments to prevent premature polymerization .

Q. How do analytical techniques distinguish Fmoc-O-tert-butyl-L-threonine NCA from its derivatives?

- Answer:

- HPLC: Retention time and peak symmetry confirm purity (>97%) and detect impurities like free amino acids or residual solvents .

- NMR: ¹H/¹³C NMR identifies tert-butyl (δ ~1.2 ppm) and Fmoc (δ ~4.2-4.4 ppm) groups.

- Mass spectrometry: ESI-MS verifies molecular weight (e.g., m/z 397.47 for Fmoc-O-tert-butyl-L-threonine) .

Q. What are common side reactions during NCA synthesis, and how can they be mitigated?

- Answer:

- Hydrolysis: Trace moisture leads to carboxylic acid byproducts. Use rigorously dried solvents and inert atmospheres.

- Oligomerization: Rapid purification post-synthesis minimizes undesired polymerization.

- Racemization: Optimize reaction temperature (<0°C) and avoid prolonged exposure to basic conditions .

Advanced Research Questions

Q. How does Fmoc-O-tert-butyl-L-threonine NCA’s stereochemistry influence polypeptide assembly in NCA polymerization?

- Answer: The L-threonine configuration ensures backbone chirality, critical for α-helix or β-sheet formation.

- Kinetic control: Slow monomer addition favors stereoregularity.

- Copolymerization: Combining with D-enantiomers (e.g., Fmoc-D-threonine derivatives) disrupts secondary structures, enabling tunable material properties .

Q. What strategies optimize NCA polymerization for stimuli-responsive polypeptides?

- Answer:

- Initiation: Use primary amines (e.g., hexylamine) for controlled molecular weight (PDI <1.2).

- Block copolymers: Sequential addition of hydrophobic (e.g., Fmoc-O-benzyl-L-threonine) and hydrophilic NCAs generates pH- or temperature-responsive micelles .

- Post-polymerization modifications: Click chemistry or enzymatic cleavage of tert-butyl groups introduces biofunctionality .

Q. How can contradictions in polymerization kinetics data be resolved when using this NCA?

- Answer: Discrepancies often arise from:

- Impurity effects: Trace metals or moisture alter reaction rates. Validate monomer purity via TLC or Karl Fischer titration.

- Solvent polarity: THF vs. DMF affects propagation rates. Use Arrhenius plots to compare activation energies under varying conditions .

Q. What methodologies enable the incorporation of this NCA into hybrid biomaterials for drug delivery?

- Answer:

- Co-polymerization with PEG-NCA: Enhances water solubility and stealth properties.

- Conjugation with targeting ligands: Use Fmoc deprotection (piperidine) to attach peptides or antibodies post-polymerization.

- In vitro testing: Monitor drug release kinetics (e.g., doxorubicin) under simulated lysosomal pH (~5.0) .

Methodological Considerations

Q. How should researchers handle Fmoc-O-tert-butyl-L-threonine NCA’s sensitivity to moisture and temperature?

- Answer:

- Glovebox/N₂ atmosphere: Essential for synthesis and storage.

- Lyophilization: Freeze-dry NCAs in amber vials with desiccants.

- Safety protocols: Wear PPE (gloves, goggles) and avoid inhalation; NCAs may release CO₂ during decomposition .

Q. What orthogonal characterization techniques validate successful NCA polymerization?

- Answer: Combine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.